molecular formula C9H13BrN2O2 B13316621 5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13316621
M. Wt: 261.12 g/mol
InChI Key: LYLUDBNKFZHZDC-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a bromine atom, and a methoxypropyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridinone Ring: The initial step involves the cyclization of appropriate precursors to form the dihydropyridinone ring. This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of a catalyst.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinone derivatives.

Scientific Research Applications

5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
  • 5-Amino-3-chloro-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-(2-ethoxypropyl)-1,2-dihydropyridin-2-one

Uniqueness

5-Amino-3-bromo-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one is unique due to the specific combination of functional groups and its structural configuration

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-methoxypropyl)pyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(14-2)4-12-5-7(11)3-8(10)9(12)13/h3,5-6H,4,11H2,1-2H3

InChI Key

LYLUDBNKFZHZDC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=C(C1=O)Br)N)OC

Origin of Product

United States

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